2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Description
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C19H17BrN2O3/c20-14-2-4-16-13(10-14)6-7-22(16)12-19(23)21-15-3-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |
InChI Key |
IDYFERUQYYHASK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br)OC1 |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
Indole is treated with NBS in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. This regioselective reaction targets the 5-position of the indole ring due to electronic and steric factors.
Key Parameters :
-
Solvent : DMF enhances reactivity due to its high polarity.
-
Temperature : Lower temperatures (0°C) minimize side reactions like dibromination.
-
Workup : The product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
The benzodioxepin fragment is synthesized through cyclization reactions. A representative route involves:
Cyclization of Diol Precursors
1,5-Benzodioxepin derivatives are formed by treating 2-(2,3-dihydroxypropoxy)phenol with thionyl chloride (), followed by base-mediated cyclization. The amine group is introduced via nitration and subsequent reduction:
Optimization :
-
Catalyst : Palladium on carbon () under hydrogen gas achieves efficient nitro-group reduction.
-
Purification : Recrystallization from ethanol/water mixtures improves purity.
Amidation and Coupling Reactions
The final step involves coupling the 5-bromoindole and benzodioxepin-7-amine fragments via acetamide linkage. Two primary methods are employed:
Direct Amidation Using Activated Esters
The carboxylic acid derivative of 5-bromoindole (e.g., 2-(5-bromo-1H-indol-1-yl)acetic acid) is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with benzodioxepin-7-amine in the presence of -diisopropylethylamine (DIPEA):
Advantages :
-
High functional group tolerance.
-
Minimal racemization due to mild conditions.
Nucleophilic Substitution
Alternatively, 2-chloroacetamide intermediates react with benzodioxepin-7-amine under basic conditions (e.g., potassium carbonate in acetonitrile):
Optimization of Reaction Conditions
Solvent and Temperature Effects
Yield Improvement Strategies
-
Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 65% in 6 hours under conventional heating).
-
Flow chemistry : Continuous flow reactors improve mass transfer and heat management, particularly for exothermic bromination steps.
Purification and Characterization Techniques
Chromatography
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the indole or benzodioxepin rings.
Reduction: Reduced forms of the compound, potentially altering the indole or benzodioxepin structures.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide as a candidate for developing new antimicrobial agents. Research indicates that compounds with indole derivatives often exhibit activity against various bacterial strains. For instance, a study on novel antimicrobial agents noted that modifications to indole structures could enhance their efficacy against resistant bacterial strains .
Case Study: Antimicrobial Screening
In a screening of a library of compounds for anthelmintic activity using Caenorhabditis elegans as a model organism, derivatives of indole were evaluated for their effectiveness. The findings suggest that compounds similar to 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide may possess significant anthelmintic properties .
Antitumor Potential
The indole structure is widely recognized for its role in anticancer drug development. Compounds containing this moiety often interact with various biological targets involved in cancer progression. The benzodioxepin component may also contribute to enhanced cytotoxicity against cancer cells.
Research Insights
A comprehensive review of novel classes of antibiotics and their mechanisms suggests that compounds like 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide could be restructured or modified to improve their selectivity and potency against cancer cells while minimizing side effects .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. The presence of bromine in the indole ring may enhance lipophilicity and biological activity. Modifications to the benzodioxepin moiety can also be explored to increase binding affinity to specific biological targets.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The compound’s structural uniqueness lies in the combination of a 5-bromoindole and benzodioxepin group. Below is a comparison with key analogs:
Key Observations
Substituent Effects: The 5-bromoindole in the target compound contrasts with 4-methoxybenzyl () or thiazole () in other analogs. Bromine’s electron-withdrawing nature may enhance stability and receptor affinity compared to electron-donating groups like methoxy .
Biological Implications: FPR2 agonists () and ROR-gamma modulators () highlight the role of acetamide derivatives in immune regulation. The target compound’s benzodioxepin group may confer distinct pharmacokinetic properties, such as prolonged half-life . Propanamide analogs () with longer linkers show how minor structural changes (e.g., acetamide vs. propanamide) can drastically alter bioactivity profiles .
Synthetic Accessibility :
- The synthesis of indole-acetamides typically involves coupling bromoacetamides with indole derivatives (e.g., ), suggesting feasible scalability for the target compound .
Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (commonly referred to as Y043-2075) is a synthetic molecule that exhibits significant biological activity. Its structure includes an indole moiety and a benzodioxepin ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrN2O3 |
| Molecular Weight | 401.26 g/mol |
| LogP | 3.7637 |
| Polar Surface Area | 41.381 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom in the indole structure enhances its binding affinity at specific receptors, particularly those involved in neurotransmission and cellular signaling.
Key Mechanisms:
- Melatonin Receptor Agonism : The compound mimics melatonin, acting as an agonist at melatonin receptors (MT1 and MT2). This interaction influences circadian rhythms and sleep patterns.
- Neuroprotective Effects : By modulating neurotransmitter release and reducing oxidative stress, the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Biological Activity
Research into the biological activity of this compound reveals several promising effects:
Sleep Regulation
The primary biological activity observed is its role in regulating sleep patterns. Studies indicate that this compound can effectively enhance sleep quality and duration in animal models:
- In Vivo Studies : Administration of Y043-2075 improved sleep metrics in rodent models, suggesting potential applications for insomnia and other sleep disorders.
Antioxidant Properties
The compound exhibits notable antioxidant activity, which may help mitigate oxidative stress-related damage in cells. This property is particularly relevant for conditions such as neurodegeneration and inflammation.
Comparative Analysis
To contextualize the biological activity of Y043-2075, it is helpful to compare it with related compounds:
| Compound Name | Melatonin Receptor Affinity | Key Activity |
|---|---|---|
| Y043-2075 | High | Potent melatonin receptor agonist |
| Melatonin | Moderate | Natural hormone for sleep regulation |
| 2-Iodomelatonin | Very High | Stronger agonist than melatonin |
Case Studies
Several studies have explored the efficacy of Y043-2075:
- Study on Sleep Disorders : A controlled trial involving rodents showed that administration of Y043-2075 led to a statistically significant increase in total sleep time compared to controls .
- Neuroprotection Study : Research indicated that Y043-2075 reduced neuronal cell death in models of oxidative stress, highlighting its potential role in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. For example, bromoacetamide derivatives react with indole precursors in polar aprotic solvents like dimethylformamide (DMF) under mild heating (35–50°C) for 8–12 hours. Sodium hydride (NaH) is often used as a base to deprotonate the indole nitrogen, facilitating the reaction . Reaction progress is monitored via TLC or HPLC, and purification involves precipitation in ice-cold water followed by filtration .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the indole and benzodioxepin moieties, with characteristic peaks for bromine (e.g., 5-bromoindole protons at δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically required for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) .
Q. What solvent systems and reaction conditions optimize yield in its synthesis?
DMF is preferred due to its ability to dissolve both indole and bromoacetamide precursors. A reaction temperature of 35°C for 8 hours achieves ~75% yield, as shown in Table I of Sabah et al. (2013) . Lower temperatures (<25°C) result in incomplete conversion, while prolonged heating (>12 hours) promotes side reactions.
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve the synthesis of this compound?
DoE methodologies, such as factorial design, identify critical variables (e.g., solvent volume, reaction time, base equivalents). For example, a 2³ factorial design revealed that NaH concentration has the strongest impact on yield (p < 0.05), while temperature and time are secondary factors . This reduces trial-and-error experimentation and optimizes resource allocation.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility in the benzodioxepin ring. Computational chemistry tools (e.g., density functional theory (DFT)) simulate NMR spectra to validate experimental data. For instance, torsional strain in the benzodioxepin moiety can cause unexpected splitting patterns .
Q. How can computational reaction path searches enhance synthetic route development?
Quantum chemical calculations (e.g., using Gaussian or ORCA) predict transition states and intermediates, guiding experimentalists toward energetically favorable pathways. ICReDD’s workflow integrates these calculations with machine learning to prioritize reaction conditions, reducing development time by ~40% compared to traditional methods .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Scaling up introduces issues like heat dissipation and solvent volume constraints. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales, while process control systems (e.g., PAT tools) monitor real-time reaction parameters to maintain consistency .
Methodological Considerations
Q. How are reaction intermediates characterized in multi-step syntheses involving this compound?
Intermediates (e.g., 5-bromoindole derivatives) are isolated via column chromatography and characterized using hyphenated techniques like LC-MS/MS. For example, unstable intermediates are stabilized using cryogenic conditions (−20°C) during analysis .
Q. What protocols ensure safe handling of brominated intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
